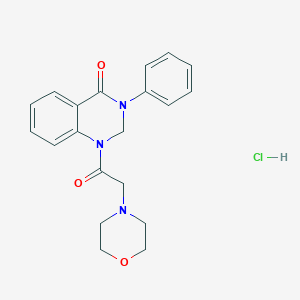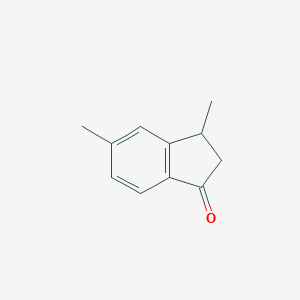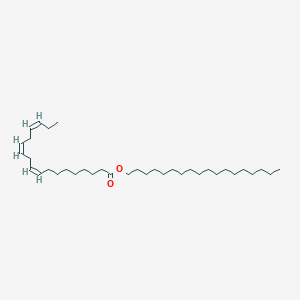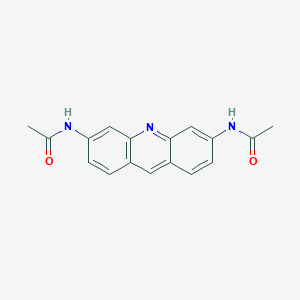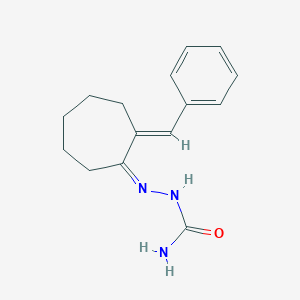
2-Benzylidenecycloheptanone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidenecycloheptanone semicarbazone, also known as BCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cycloheptanone, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. In
Scientific Research Applications
2-Benzylidenecycloheptanone semicarbazone has been found to have a range of potential applications in scientific research. One of its main uses is as a metal chelator, which means it can bind to metal ions and remove them from solutions. This property has been used in various applications, such as the removal of heavy metals from contaminated water sources. 2-Benzylidenecycloheptanone semicarbazone has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The mechanism of action of 2-Benzylidenecycloheptanone semicarbazone is not fully understood, but it is believed to involve the chelation of metal ions. This property allows 2-Benzylidenecycloheptanone semicarbazone to bind to metal ions and prevent them from interacting with other molecules in the solution. This can have a range of effects on biological systems, such as inhibiting enzyme activity and disrupting cellular processes.
Biochemical And Physiological Effects
2-Benzylidenecycloheptanone semicarbazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could make it a valuable tool for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Benzylidenecycloheptanone semicarbazone in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using 2-Benzylidenecycloheptanone semicarbazone is its potential toxicity. Studies have shown that it can be toxic to certain cell lines, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-Benzylidenecycloheptanone semicarbazone. One area of interest is its potential as a metal chelator for the removal of heavy metals from contaminated water sources. Another area of interest is its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzylidenecycloheptanone semicarbazone and its potential applications in various fields of research.
Conclusion
In conclusion, 2-Benzylidenecycloheptanone semicarbazone is a valuable tool for scientific research, with potential applications in a range of fields. Its unique chemical structure and properties make it a valuable candidate for the development of new drugs and treatments. Despite some limitations, 2-Benzylidenecycloheptanone semicarbazone has shown promise in various in vitro studies, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-Benzylidenecycloheptanone semicarbazone involves the reaction of cycloheptanone with semicarbazide hydrochloride in the presence of benzaldehyde. This reaction yields 2-benzylidenecycloheptanone semicarbazone as a yellow crystalline solid. The yield of the reaction is typically high, and the product can be purified through recrystallization.
properties
CAS RN |
17026-14-1 |
|---|---|
Product Name |
2-Benzylidenecycloheptanone semicarbazone |
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
InChI Key |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
synonyms |
2-Benzylidenecycloheptanone semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

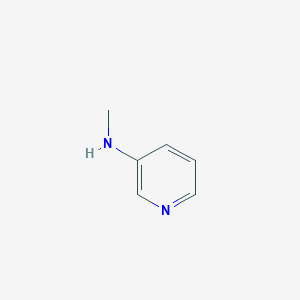

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)




